molecular formula C9H5F3N2O2 B556578 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid CAS No. 85559-46-2

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

Cat. No.: B556578
CAS No.: 85559-46-2
M. Wt: 230.14 g/mol
InChI Key: CZPAJVBVULSLGG-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid is a chemical compound known for its unique structure, which includes a trifluoromethyl group and a diazirine ring attached to a benzoic acid moiety. This compound is often used in photochemistry and bioconjugation due to its ability to form covalent bonds upon exposure to ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photolysis: Ultraviolet light is the primary reagent for initiating photolysis.

    Substitution: Nucleophiles such as amines or alcohols can react with the trifluoromethyl group in the presence of a base.

Major Products

    Photolysis: The major products are covalently bonded adducts formed by the insertion of the carbene intermediate into various bonds.

    Substitution: The products depend on the nucleophile used, resulting in substituted benzoic acid derivatives.

Scientific Research Applications

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid has several applications in scientific research:

    Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.

    Medicine: Investigated for its potential in drug development and diagnostic imaging.

    Industry: Utilized in the development of advanced materials and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid is unique due to its combination of a trifluoromethyl group and a diazirine ring, which provides both stability and reactivity under ultraviolet light. This makes it particularly valuable in applications requiring precise covalent modifications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAJVBVULSLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234747
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85559-46-2
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-TRIFLUOROMETHYLDIAZIRINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9VAY6FMP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid interact with its target, and what are the downstream effects?

A1: this compound is a carbene precursor commonly employed in photoaffinity labeling (PAL) studies. [] Upon exposure to UV light, the diazirine group within the molecule is activated and forms a highly reactive carbene species. This carbene can then covalently bind to nearby molecules, including target proteins, enabling researchers to identify and study protein interactions. [, ] This covalent bond formation allows for the identification and isolation of target proteins, providing valuable insights into biological mechanisms. []

Q2: What is the structural characterization of this compound?

A2: While the provided research excerpts don't explicitly list the molecular formula and weight, they provide the full chemical name, which offers enough information to deduce them:

    Q3: Can you describe an example of how this compound has been used to study specific biological processes?

    A3: Researchers designed a photoreactive isoquercitrin analog by conjugating this compound to isoquercitrin. [] This conjugate was then used to study the antimalarial activity of isoquercitrin. Upon photoactivation, the analog formed a covalent bond with a protein on the uninfected erythrocyte membrane, helping to identify a potential target of isoquercitrin's antimalarial activity. []

    Q4: Have there been any improvements in the synthesis of this compound?

    A4: Yes, researchers have developed an improved synthesis for this compound. [] This new approach focuses on a new diazirine structure incorporating an amino group for easier linking to other molecules. The specifics of this synthesis are described in the paper, highlighting the continuous efforts to improve the accessibility and utility of this valuable photoaffinity labeling tool. []

    Q5: Are there any known applications of this compound beyond photoaffinity labeling?

    A5: While primarily recognized for its role in photoaffinity labeling, the research excerpts also highlight its utility in modifying surfaces for bioadhesive applications. [] Specifically, it was used to functionalize poly(2-hydroxyethyl methacrylate) brush coatings. Upon UV activation, the generated carbenes formed covalent bonds with meniscus tissue, demonstrating a potential application in wound healing and medical device integration. [] This example showcases the versatility of this compound beyond traditional photoaffinity labeling.

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